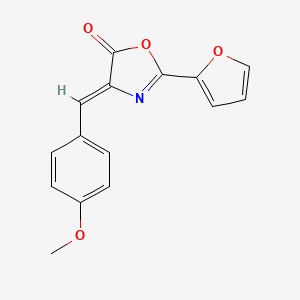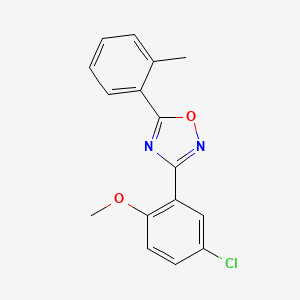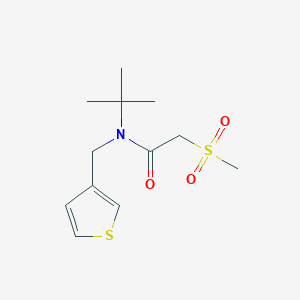
2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications in various fields, including medicinal chemistry, materials science, and catalysis. This compound is also known as Furazolidone, which is a nitrofuran antibiotic.
Mécanisme D'action
The mechanism of action of 2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, studies have suggested that the compound acts by inhibiting the activity of various enzymes, including DNA gyrase, RNA polymerase, and monoamine oxidase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one are diverse and depend on the specific application. In medicinal chemistry, the compound has been shown to inhibit the growth of various bacteria, fungi, and protozoa. It has also been investigated for its potential to induce apoptosis in cancer cells and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its broad-spectrum activity against various microorganisms. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of this compound is its potential to cause drug resistance in microorganisms.
Orientations Futures
There are several future directions for the research on 2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One potential area of investigation is the development of new derivatives with improved activity and specificity. Another area of interest is the potential use of this compound in the treatment of viral infections, including COVID-19. Additionally, researchers may investigate the potential use of this compound in catalysis and materials science.
Conclusion:
In conclusion, 2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a versatile compound with diverse applications in various scientific fields. Its broad-spectrum activity against microorganisms and potential anticancer and anti-inflammatory properties make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and potential limitations.
Méthodes De Synthèse
The synthesis of 2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves the reaction between furfural and 4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to yield the final product.
Applications De Recherche Scientifique
2-(2-furyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its various scientific research applications. In medicinal chemistry, this compound has been shown to possess antibacterial, antifungal, antiprotozoal, and antiviral activities. It has also been investigated for its potential anticancer and anti-inflammatory properties.
Propriétés
IUPAC Name |
(4Z)-2-(furan-2-yl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c1-18-11-6-4-10(5-7-11)9-12-15(17)20-14(16-12)13-3-2-8-19-13/h2-9H,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQMUQXKUSXNEJ-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5377223.png)
![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-chlorophenyl)ethanone](/img/structure/B5377225.png)


![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-methyl-1H-benzimidazole](/img/structure/B5377249.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377254.png)
![3-{[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5377262.png)
![N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5377271.png)
![N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5377278.png)
![8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5377281.png)


![3-allyl-5-{2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5377298.png)
![N-[3-(2-methyl-4-pyrimidinyl)phenyl]-2-(3-pyrrolidinyl)benzamide](/img/structure/B5377309.png)